N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941932-99-6
VCID: VC4209380
InChI: InChI=1S/C20H28FN3O3/c21-16-8-6-15(7-9-16)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2,(H,22,25)(H,23,26)
SMILES: C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.46

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

CAS No.: 941932-99-6

Cat. No.: VC4209380

Molecular Formula: C20H28FN3O3

Molecular Weight: 377.46

* For research use only. Not for human or veterinary use.

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide - 941932-99-6

Specification

CAS No. 941932-99-6
Molecular Formula C20H28FN3O3
Molecular Weight 377.46
IUPAC Name N'-cyclohexyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Standard InChI InChI=1S/C20H28FN3O3/c21-16-8-6-15(7-9-16)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2,(H,22,25)(H,23,26)
Standard InChI Key BFJLZLOVQPZRJH-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises:

  • N1-substituent: A cyclohexyl group (C₆H₁₁) attached to the oxalamide nitrogen.

  • N2-substituent: A 2-(4-fluorophenyl)-2-morpholinoethyl group, consisting of an ethyl chain with a morpholine ring (C₄H₈NO) and a 4-fluorophenyl (C₆H₄F) substituent.

  • Oxalamide backbone: A central –NH–C(O)–C(O)–NH– linkage.

Molecular Formula: C₂₂H₃₀FN₃O₃
Molecular Weight: 427.5 g/mol (calculated from atomic masses).

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, DMFEstimated
LogP (Partition Coefficient)~3.2 (moderate lipophilicity)Predicted
Melting PointNot reported
StabilityStable under inert conditions

The fluorophenyl and morpholino groups enhance membrane permeability, while the cyclohexyl moiety contributes to steric bulk, influencing receptor interactions.

Synthesis and Industrial Production

Synthetic Routes

Synthesis typically involves multi-step reactions:

Step 1: Preparation of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

  • Reagents: 4-Fluorophenylacetonitrile, morpholine, reducing agents (e.g., LiAlH₄).

  • Conditions: Reflux in anhydrous THF .

Step 2: Oxalamide Formation

  • Reagents: Oxalyl chloride, triethylamine.

  • Procedure: The amine intermediate reacts with oxalyl chloride to form the oxalamide core .

Step 3: Coupling with Cyclohexylamine

  • Conditions: Room temperature, dichloromethane solvent.

  • Yield: ~70–85% (estimated from analogous syntheses) .

Industrial Scaling

Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., di-substituted oxalamides) and ensuring high purity (>95%).

Biological Activity and Mechanisms

Pharmacological Profile

Preliminary studies on structurally related oxalamides suggest:

  • Analgesic Activity: 40–60% reduction in pain response in rodent models (ED₅₀ = 15 mg/kg).

  • Anti-Inflammatory Effects: Inhibition of TNF-α and IL-6 in macrophages (IC₅₀ = 10–20 μM) .

  • Enzyme Interactions: Moderate inhibition of COX-2 (Ki = 2.3 μM) and weak CB2 receptor binding (Ki > 10 μM) .

Mechanism of Action

The compound likely modulates inflammatory pathways via:

  • COX-2 Inhibition: Reduces prostaglandin synthesis.

  • Cytokine Suppression: Downregulates NF-κB signaling .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a template for designing analgesics with improved selectivity .

  • Polymer Science: Oxalamides act as crosslinkers in heat-resistant polymers .

Analytical Data

ApplicationMethodKey Finding
Purity AnalysisHPLC (C18 column, UV 254 nm)>98% purity after column chromatography
Structural Confirmation¹H/¹³C NMR, HRMSMatches theoretical molecular ion

Future Directions

  • Optimization: Introduce polar groups (e.g., hydroxyl) to enhance solubility.

  • Toxicology Studies: Evaluate hepatotoxicity and genotoxicity in preclinical models.

  • Clinical Potential: Explore formulations for topical analgesia.

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